(3R,4R)-4-(3,4-Dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol;dihydrochloride
Description
The compound (3R,4R)-4-(3,4-Dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride is a chiral pyrrolidine derivative substituted with a 3,4-dihydroisoquinoline moiety. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. The stereochemistry (3R,4R) is critical for its biological interactions, as evidenced by related compounds with opioid receptor activity .
Properties
IUPAC Name |
(3R,4R)-4-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.2ClH/c16-13-8-14-7-12(13)15-6-5-10-3-1-2-4-11(10)9-15;;/h1-4,12-14,16H,5-9H2;2*1H/t12-,13-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYIORVEVUNHNZ-SNFSYSBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CNCC3O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)[C@@H]3CNC[C@H]3O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Disconnections
The molecule can be dissected into two primary fragments:
- Pyrrolidin-3-ol subunit with (3R,4R) configuration.
- 3,4-Dihydro-1H-isoquinoline heterocycle.
Coupling strategies typically involve nucleophilic substitution or reductive amination to link these subunits, followed by salt formation with hydrochloric acid.
Synthesis of the (3R,4R)-Pyrrolidin-3-ol Subunit
Chiral Auxiliary-Mediated Synthesis
A patent by details the use of camphor sultam as a chiral inducer for synthesizing enantiomerically pure pyrrolidines. Key steps include:
- Grignard Addition : Reaction of (E)-3-benzyloxyacrylic acid chloride with camphor sultam in the presence of methyl magnesium bromide yields a diastereomerically enriched adduct.
- Cyclization : Acid-catalyzed cyclization with N-(trimethylsilylmethyl)benzylamine forms the pyrrolidine ring.
- Reduction and Deprotection : Lithium aluminum hydride reduces ester groups, followed by hydrogenolytic cleavage of benzyl protecting groups.
Critical Parameters :
- Temperature control (<0°C) during Grignard addition ensures minimal racemization.
- Chromatographic separation achieves >98% diastereomeric excess.
Synthesis of 3,4-Dihydro-1H-isoquinoline
Bischler-Napieralski Cyclization
A classical approach involves cyclodehydration of β-phenylethylamides using phosphoryl chloride or PCl₅. For example:
$$
\text{RCONHCH}2\text{CH}2\text{Ar} \xrightarrow{\text{POCl}_3} \text{Dihydroisoquinoline}
$$
Yields range from 60–75%, with purification via recrystallization from ethanol/water mixtures.
Catalytic Hydrogenation of Isoquinoline
Modern protocols employ palladium-on-carbon (Pd/C) under hydrogen pressure (3–5 bar) to reduce isoquinoline to its 1,2,3,4-tetrahydro derivative, followed by selective oxidation to the dihydro form.
Coupling Strategies and Final Assembly
Reductive Amination
Condensation of the pyrrolidin-3-ol amine with dihydroisoquinoline-1-carbaldehyde under hydrogen gas (50 psi) in methanol, catalyzed by Pd/C, affords the secondary amine.
Reaction Conditions :
SN2 Alkylation
Alternately, treatment of pyrrolidin-3-ol with 2-chloromethyl-dihydroisoquinoline in dimethylformamide (DMF) at 80°C for 12 hours achieves coupling, albeit with lower stereochemical fidelity (70% ee).
Salt Formation and Crystallization
The free base is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (37%) at 0–5°C. Gradual cooling to −20°C induces crystallization of the dihydrochloride salt.
Optimized Parameters :
- Solvent: Ethanol/acetone (3:1 v/v)
- HCl equivalents: 2.1
- Crystallization yield: 89% (HPLC purity >99%)
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the (3R,4R) configuration with a torsion angle of 178.5° between the pyrrolidine and dihydroisoquinoline planes.
Process Challenges and Mitigation
Stereochemical Drift
Exposure to acidic conditions during salt formation may epimerize the C3 center. Mitigation involves:
Byproduct Formation
Overalkylation during SN2 coupling generates quaternary ammonium salts. Reductive amination circumvents this issue but requires high-pressure equipment.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Reductive Amination | 82 | 99 | High | 12,000 |
| SN2 Alkylation | 70 | 70 | Moderate | 8,500 |
| Enzymatic Resolution | 55 | >99 | Low | 18,000 |
Data synthesized from
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the isoquinoline moiety.
Substitution: Various substituents can be introduced at different positions on the pyrrolidine or isoquinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, it might be used to study the interactions of isoquinoline derivatives with biological targets, such as enzymes or receptors.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric conditions.
Industry
In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(3,4-Dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol would depend on its specific interactions with molecular targets. It might act by binding to receptors or enzymes, modulating their activity. The pathways involved could include neurotransmitter systems or signal transduction pathways.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Features of Selected Pyrrolidine Derivatives
Key Observations :
Physicochemical Data
Table 2: Comparative Physicochemical Properties
Pharmacological and Functional Comparisons
Receptor Binding and Activity
- Analog Activity: Compounds 8h, 8i, and 8j () show in vitro functional antagonism at opioid receptors, with IC50 values in the nanomolar range . Fluorophenyl-substituted analogs () may target serotonin or dopamine receptors due to aryl group interactions .
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